Introduction: The Strategic Value of Fluorinated Phenylacetic Acids in Modern Chemistry
Introduction: The Strategic Value of Fluorinated Phenylacetic Acids in Modern Chemistry
An In-depth Technical Guide to 3-Fluoro-4-(trifluoromethoxy)phenylacetic acid
3-Fluoro-4-(trifluoromethoxy)phenylacetic acid (CAS No. 886761-70-2) is a highly functionalized aromatic carboxylic acid that serves as a critical building block in advanced chemical synthesis. Its strategic importance lies in the unique combination of three key structural motifs: a phenylacetic acid core, a fluorine substituent, and a trifluoromethoxy (-OCF₃) group. The phenylacetic acid moiety is a common scaffold in medicinal chemistry, while the strategic placement of fluorine atoms profoundly influences the molecule's physicochemical and pharmacological properties.
The trifluoromethoxy group, in particular, is an increasingly sought-after functional group in drug design. It is considered a "super-methoxy" group, offering a metabolically stable, lipophilic alternative to a traditional methoxy group.[1] Its strong electron-withdrawing nature can significantly alter the acidity (pKa) of the carboxylic acid and modulate the electronic properties of the benzene ring, influencing receptor binding interactions and bioavailability.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-Fluoro-4-(trifluoromethoxy)phenylacetic acid, offering field-proven insights for its effective utilization in research and development.
Physicochemical and Structural Properties
The precise arrangement of the fluoro and trifluoromethoxy groups on the phenylacetic acid backbone imparts a unique set of properties that are crucial for its application as a synthetic intermediate.
Key Identifiers and Properties:
| Property | Value | Source |
| IUPAC Name | 2-[3-Fluoro-4-(trifluoromethoxy)phenyl]acetic acid | - |
| CAS Number | 886761-70-2 | [3] |
| Molecular Formula | C₉H₆F₄O₂ | Calculated |
| Molecular Weight | 238.14 g/mol | Calculated |
| Physical Form | Solid | [4] |
| Boiling Point | 270.9 ± 35.0 °C (Predicted for isomer) | [4] |
| pKa | 4.06 ± 0.10 (Predicted for isomer) | [4] |
Note: Some physical data, such as boiling point and pKa, are based on predictions for closely related isomers due to limited publicly available experimental data for this specific compound.
Spectroscopic Profile: A Guide to Characterization
Spectroscopic analysis is fundamental to verifying the identity and purity of 3-Fluoro-4-(trifluoromethoxy)phenylacetic acid. The key expected signals are:
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene (-CH₂-) protons adjacent to the carboxylic acid, typically around 3.6 ppm.[5] The aromatic protons will appear as complex multiplets, with their chemical shifts and coupling constants influenced by the fluorine and trifluoromethoxy substituents.
-
¹³C NMR: The carbon spectrum will feature a characteristic quartet for the carbon of the -OCF₃ group due to coupling with the three fluorine atoms (¹JC-F), typically with a large coupling constant around 255 Hz.[6] Other aromatic carbons will also show coupling to the fluorine substituents.
-
¹⁹F NMR: The fluorine NMR will show two distinct signals: one for the single fluorine atom on the aromatic ring and another for the -OCF₃ group. Long-range couplings with aromatic protons may be observed.[6]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.
Synthesis and Reactivity
Synthetic Pathways
A plausible synthetic workflow, based on established methodologies like the Suzuki coupling, is outlined below. This approach offers high modularity, allowing for the late-stage introduction of the acetic acid side chain.
Caption: A plausible synthetic workflow for substituted phenylacetic acids.
This strategy involves coupling a suitable aryl halide with a reagent that introduces the acetic acid precursor, followed by hydrolysis to yield the final carboxylic acid.[7] An alternative approach described in patent literature for fluoro phenylacetic acids involves a diazotisation-addition reaction followed by hydrolysis, which provides a scalable industrial method.[8]
Reactivity Profile
The reactivity of this molecule is governed by its three main functional components:
-
Carboxylic Acid: Undergoes standard reactions such as esterification, amide bond formation (crucial for creating derivatives for biological screening), and reduction.
-
Aromatic Ring: The ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of the fluorine and trifluoromethoxy groups.[9] However, it can be susceptible to nucleophilic aromatic substitution under specific conditions.
-
Benzylic Position: The methylene group can be functionalized, although this is less common than reactions involving the carboxylic acid.
Applications in Drug Discovery and Materials Science
The primary application of 3-Fluoro-4-(trifluoromethoxy)phenylacetic acid is as a specialized building block in the synthesis of high-value molecules, particularly for the pharmaceutical and agrochemical industries.
-
Medicinal Chemistry: The incorporation of the 3-fluoro-4-(trifluoromethoxy)phenyl moiety into a drug candidate can significantly enhance its pharmacological profile. Fluorine substitution is a well-established strategy to improve metabolic stability, binding affinity, and bioavailability.[5] The trifluoromethoxy group provides a unique combination of lipophilicity and electronic properties, making it a valuable tool for fine-tuning a molecule's properties to achieve desired therapeutic effects, often in areas like anti-inflammatory and analgesic drug development.[2]
-
Agrochemicals: Similar to pharmaceuticals, the properties imparted by the fluorinated substituents are beneficial in the design of next-generation herbicides and pesticides, improving their efficacy and environmental stability.
-
Materials Science: Phenylacetic acid derivatives are also used in the synthesis of advanced polymers and materials where enhanced thermal and chemical resistance are required.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 3-Fluoro-4-(trifluoromethoxy)phenylacetic acid is essential to ensure safety.
Hazard Identification
Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Recommended Handling Protocol
The following step-by-step protocol should be followed to minimize risk of exposure.
Caption: Standard laboratory handling workflow for solid chemical reagents.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety glasses or goggles.[3]
-
Hand Protection: Wear suitable protective gloves (e.g., nitrile).[3]
-
Respiratory Protection: If dust is generated, use a dust mask or respirator.[3]
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[3]
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.[12]
Conclusion
3-Fluoro-4-(trifluoromethoxy)phenylacetic acid is a sophisticated chemical intermediate whose value is derived from the strategic interplay of its functional groups. The presence of both a fluorine atom and a trifluoromethoxy group on the phenylacetic acid scaffold provides chemists with a powerful tool to introduce desirable properties into target molecules. Its application in medicinal chemistry, particularly for modulating metabolic stability and receptor affinity, underscores its importance in the development of next-generation therapeutics. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is crucial for its safe and effective application in the laboratory.
References
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- AuteChem. (n.d.). Exploring 4-(Trifluoromethoxy)phenylacetic Acid: Properties and Applications.
- Sigma-Aldrich. 3-(Trifluoromethyl)phenylacetic acid 97%.
- ChemicalBook. 3-FLUORO-4-(TRIFLUOROMETHYL)PHENYLACETIC ACID(238754-67-1) 1H NMR.
- Sigma-Aldrich. 4-(Trifluoromethoxy)phenylacetic acid 98%.
- Thermo Scientific Chemicals. 4-(Trifluoromethoxy)phenylacetic acid, 98%.
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- Sigma-Aldrich. 4-(Trifluoromethyl)phenylacetic acid 97%.
- Thermo Fisher Scientific. (2025, October 8). SAFETY DATA SHEET.
- NINGBO INNO PHARMCHEM CO.,LTD. 4-(Trifluoromethoxy)phenylacetic Acid: Your Pharmaceutical Synthesis Partner.
- Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
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- Wallick, S. A., et al. (2021). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 7(12), 3462–3476.
- Google Patents. (2017). CN106928044A - A kind of preparation method of fluoro phenylacetic acid.
- Bessonov, I. V., et al. (2020). 2-Trifluoromethoxyacetic Acid – Synthesis and Characterization. Request PDF.
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